![molecular formula C10H10BrNO B1278593 2-(5-Bromo-1H-indol-1-yl)ethanol CAS No. 148366-28-3](/img/structure/B1278593.png)
2-(5-Bromo-1H-indol-1-yl)ethanol
Overview
Description
“2-(5-Bromo-1H-indol-1-yl)ethanol” is a chemical compound with the formula C10H10BrNO. It is a derivative of indole . The CAS Number of this compound is 148366-28-3 . It is a solid substance stored in dry, room temperature conditions .
Molecular Structure Analysis
The molecular formula of “2-(5-Bromo-1H-indol-1-yl)ethanol” is C10H10BrNO . Its average mass is 240.096 Da and its monoisotopic mass is 238.994568 Da .Physical And Chemical Properties Analysis
“2-(5-Bromo-1H-indol-1-yl)ethanol” is a solid substance . It is stored in dry, room temperature conditions .Scientific Research Applications
Biotechnological Production
Indole is a signaling molecule produced both by bacteria and plants . It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Therapeutic Potential
Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . For instance, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes .
Pharmaceutical Chemistry
Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . They are biologically active as some compounds exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Industrial Applications
Indole is traditionally obtained from coal tar . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These derivatives have potential applications in various industries.
Antimicrobial Applications
The antimicrobial prowess of indole derivatives was ascertained against a spectrum of bacterial and fungal pathogens . The compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Antioxidant Capabilities
The antioxidant potential of indole derivatives was quantified using the DPPH free radical scavenging assay . The synthesized dihydropyridine derivative was found to have an IC 50 value of 113.964±0.076 µg/ml .
Anti-corrosive Potential
The anti-corrosive potential of indole derivatives was assessed on mild steel subjected to an aggressive acidic environment . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .
Synthesis and Characterization
The 1,4-dihydropyridine derivative was meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . Subsequent spectral validations were conducted using sophisticated techniques, namely FTIR, NMR, and Mass spectrometry .
Safety and Hazards
The safety information for “2-(5-Bromo-1H-indol-1-yl)ethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, and play a significant role in cell biology .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .
properties
IUPAC Name |
2-(5-bromoindol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBGZOPEJRCONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443146 | |
Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148366-28-3 | |
Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.